Dicapthon

Description

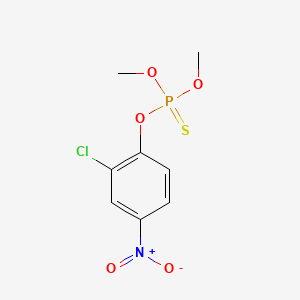

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXWJHPGBRXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClNO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041850 | |

| Record name | Dicapthon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Dicapthon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ACETONE, CYCLOHEXANONE, ETHYL ACETATE, TOLUENE, XYLENE, ETHYLENE GLYCOL, PROPYLENE GLYCOL, SOME OILS; PRACTICALLY INSOL IN WATER, SOL IN CYCLOHEXANE, Water solubility= 14.7 mg/l at 20 °C | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000036 [mmHg], 3.6X10-6 mm Hg | |

| Record name | Dicapthon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM METHANOL, WHITE SOLID FROM METHANOL | |

CAS No. |

2463-84-5 | |

| Record name | Dicapthon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2463-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicapthon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicapthon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ�-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPTHON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RQZ0Q90M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53 °C | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Dicapthon

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the organophosphate insecticide Dicapthon, delving into its chemical structure, physicochemical properties, synthesis, mechanism of action, metabolism, toxicology, and analytical methods for its detection. This document is intended to serve as a technical resource for professionals in research, science, and drug development who require a detailed understanding of this compound.

Chemical Identity and Structure

Dicapthon is an organothiophosphate insecticide.[1] Its chemical identity is well-established through various nomenclature and registry systems.

Table 1: Chemical Identifiers of Dicapthon

| Identifier | Value | Source |

| IUPAC Name | (2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ⁵-phosphane | [2] |

| CAS Number | 2463-84-5 | [2] |

| Molecular Formula | C₈H₉ClNO₅PS | [2] |

| SMILES | COP(=S)(OC)OC1=C(C=C(C=C1)[O-])Cl | [2] |

| InChI Key | OTKXWJHPGBRXCR-UHFFFAOYSA-N | [2] |

Dicapthon is also known by a variety of synonyms, reflecting its history in commercial and experimental use. These include Isochlorthion, Dicapthion, Captec, Isomeric chlorthion, and American Cyanamid 4124, among others.[2][3]

The core structure of Dicapthon consists of a 2-chloro-4-nitrophenyl group attached to a phosphorothioate moiety with two methoxy groups.

Caption: 2D chemical structure of Dicapthon.

Physicochemical Properties

Understanding the physicochemical properties of Dicapthon is crucial for its formulation, environmental fate, and toxicological assessment.

Table 2: Physicochemical Properties of Dicapthon

| Property | Value | Source |

| Molecular Weight | 297.65 g/mol | [2] |

| Appearance | White solid, often crystalline | [3] |

| Melting Point | 53 °C | [2] |

| Vapor Pressure | 3.6 x 10⁻⁶ mmHg | [2] |

| Solubility | Practically insoluble in water; soluble in acetone, cyclohexanone, ethyl acetate, toluene, xylene, and some oils. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.58 | [2] |

Synthesis of Dicapthon

The synthesis of Dicapthon is typically achieved through the reaction of dimethyl phosphorochloridothionate with an alkali metal salt of 2-chloro-4-nitrophenol.[2] This reaction can also be carried out in the presence of a suitable base to neutralize the hydrogen chloride byproduct.[2]

Caption: General synthesis pathway for Dicapthon.

Mechanism of Action

As an organophosphate insecticide, the primary mechanism of action for Dicapthon is the inhibition of the enzyme acetylcholinesterase (AChE).[2][4] AChE is critical for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft.[4]

Dicapthon itself is a thionophosphate, which is a relatively weak inhibitor of AChE. However, in vivo, it undergoes metabolic activation to its oxygen analog, known as dicapthon-oxon.[2] This oxon form is a potent and irreversible inhibitor of AChE.[5] The inhibition occurs through the phosphorylation of the serine hydroxyl group at the active site of the enzyme, rendering it inactive.[6] The accumulation of acetylcholine at the nerve endings leads to continuous stimulation of nerve fibers, resulting in tremors, convulsions, paralysis, and ultimately the death of the insect.[4]

Caption: Mechanism of action of Dicapthon leading to insect death.

Metabolism of Dicapthon

The metabolism of Dicapthon is a critical factor in both its activation to a toxic form and its eventual detoxification and excretion. The primary metabolic pathways occur in the liver of vertebrates and in various tissues of insects.[2]

The key metabolic steps include:

-

Oxidative Desulfuration: The conversion of the P=S (thion) group to a P=O (oxon) group, which is the activation step, is mediated by cytochrome P450 enzymes.[5] This results in the formation of the more potent AChE inhibitor, dicapthon-oxon.[2]

-

Hydrolysis: Both Dicapthon and its oxon analog can be hydrolyzed by esterases, leading to the formation of 2-chloro-4-nitrophenol and dialkyl phosphates.[2] This is a detoxification pathway.

-

Glutathione Conjugation: The methyl groups can be removed by glutathione S-transferases, another important detoxification route.

In rats, a significant portion of Dicapthon metabolism involves the hydrolysis of the alkyl phosphate bonds.[2] Studies on rat and rabbit liver microsomes have demonstrated the conversion of Dicapthon to its oxon analog and the subsequent hydrolysis to 2-chloro-4-nitrophenol.[2]

Toxicology of Dicapthon

Dicapthon exhibits moderate to high toxicity in mammals and is a potent insecticide. Its toxicity is primarily due to the inhibition of acetylcholinesterase.

Table 3: Acute Toxicity of Dicapthon in Rats

| Route of Administration | LD₅₀ (mg/kg) | Gender | Source |

| Oral | 400 | Male | [7] |

| Oral | 790 | Female | [7] |

| Dermal | 330 | Male | [7] |

| Dermal | 125 | Female | [7] |

Studies have also investigated the mutagenic and genotoxic potential of Dicapthon. In vitro studies using human peripheral blood lymphocytes have shown that Dicapthon can induce chromosomal aberrations, sister chromatid exchanges, and micronuclei formation, indicating genotoxic potential.[7][8] It has also been observed to decrease the mitotic index and nuclear division index, suggesting cytotoxic effects.[8][9]

Analytical Methodologies

The detection and quantification of Dicapthon and its metabolites are essential for monitoring environmental contamination, food residues, and exposure in biological systems. Several analytical techniques are employed for this purpose.

Common Analytical Methods:

-

Gas Chromatography (GC): This is the most widely used technique for the analysis of organophosphate pesticides like Dicapthon.[2] Various detectors can be coupled with GC for selective and sensitive detection:

-

Flame Photometric Detector (FPD): Highly selective for phosphorus- and sulfur-containing compounds.

-

Nitrogen-Phosphorus Detector (NPD): Offers high sensitivity for nitrogen- and phosphorus-containing compounds.

-

Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[10]

-

-

Thin-Layer Chromatography (TLC): A simpler and more rapid method for screening and qualitative analysis of Dicapthon residues.[2]

-

High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of Dicapthon and its more polar metabolites, often coupled with UV or MS detection.

Sample Preparation:

Effective sample preparation is crucial to remove interfering substances from the matrix (e.g., soil, water, food, biological tissues) and to concentrate the analyte before instrumental analysis. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Using an organic solvent to extract Dicapthon from aqueous samples.

-

Solid-Phase Extraction (SPE): Using a solid sorbent to isolate and concentrate the analyte from a liquid sample.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and effective method for the extraction of pesticide residues from food matrices.

Sources

- 1. CAS 2463-84-5: Dicapthon | CymitQuimica [cymitquimica.com]

- 2. Dicapthon | C8H9ClNO5PS | CID 17168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Pesticides: Modes of Action - Southwest Mosquito Abatement District [swmosquito.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Mutagenicity and genotoxicity of dicapthon insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Dicapthon

Abstract

Dicapthon, chemically known as O,O-dimethyl O-(2-chloro-4-nitrophenyl) phosphorothioate, is an organophosphate insecticide and acaricide. This technical guide provides a comprehensive overview of the historical context of its development, a detailed examination of its synthesis, an elucidation of its mechanism of action as a cholinesterase inhibitor, and a summary of its key physicochemical and toxicological properties. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and agricultural chemistry, offering both foundational knowledge and practical insights into the science of this compound.

Introduction: The Rise of Organophosphate Insecticides and the Genesis of Dicapthon

The story of Dicapthon is intrinsically linked to the broader history of organophosphate chemistry, which emerged from the shadows of World War II to revolutionize agriculture. The pioneering work of German chemist Gerhard Schrader in the 1930s and 1940s, initially in the pursuit of more effective pesticides, led to the discovery of highly potent organophosphorus compounds, including the nerve agents tabun and sarin[1][2]. Following the war, this research was repurposed for agricultural applications, leading to the commercialization of insecticides like parathion[1]. These compounds offered significant advantages over the arsenic-based pesticides and natural extracts that were prevalent at the time[1].

It was in this environment of burgeoning research and development that American Cyanamid Company, a major player in the chemical and pharmaceutical industries, began its foray into the world of synthetic organic pesticides[3][4][5]. Founded in 1907 as a fertilizer manufacturer, the company had a long history of diversification into various chemical sectors[3][5]. While the precise date and the specific researchers behind the discovery of Dicapthon (also known by its experimental code ACC 4124) are not extensively documented in publicly available literature, its development can be situated within the intensive post-war industrial research into novel organophosphate insecticides. Dicapthon was developed for the control of a wide range of agricultural, household, and public health pests, as well as for tick control in domestic animals[6].

Physicochemical and Toxicological Profile

A thorough understanding of a compound's physical, chemical, and toxicological properties is fundamental for its safe handling, formulation, and application.

Chemical and Physical Properties

Dicapthon is a white crystalline solid with a melting point of 53°C[6]. Its solubility profile is characteristic of many organophosphate insecticides: practically insoluble in water but soluble in a range of organic solvents including acetone, toluene, and xylene[6].

| Property | Value | Source |

| Molecular Formula | C₈H₉ClNO₅PS | |

| Molecular Weight | 297.65 g/mol | |

| Melting Point | 53 °C | |

| Water Solubility | Practically insoluble | |

| Solvent Solubility | Soluble in acetone, cyclohexanone, ethyl acetate, toluene, xylene |

Toxicological Data

As with other organophosphates, Dicapthon exhibits toxicity, primarily through the inhibition of cholinesterase enzymes. The acute toxicity is typically measured by the median lethal dose (LD50).

| Species | Route | LD50 | Source |

| Rat (female) | Oral | 330 mg/kg | |

| Rat | Oral | 400 mg/kg | |

| Mouse | Oral | 475 mg/kg |

Synthesis of Dicapthon: A Detailed Methodological Approach

The synthesis of Dicapthon follows a well-established route in organophosphorus chemistry: the reaction of a phosphorochloridothionate with a phenolate. The general method involves the reaction of dimethyl phosphorochloridothionate with an alkali metal 2-chloro-4-nitrophenate or with 2-chloro-4-nitrophenol in the presence of a suitable base[6].

Reaction Pathway

The synthesis can be visualized as a two-step process, starting from commercially available precursors.

Caption: Synthesis pathway of Dicapthon.

Experimental Protocol

The following protocol is a detailed, practical guide for the laboratory synthesis of Dicapthon.

Materials:

-

2-Chloro-4-nitrophenol

-

Sodium hydroxide (or a suitable base like potassium carbonate)

-

Dimethyl phosphorochloridothionate

-

Anhydrous solvent (e.g., acetone, acetonitrile, or toluene)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of Sodium 2-chloro-4-nitrophenoxide:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-chloro-4-nitrophenol (1 equivalent) in a suitable anhydrous solvent (e.g., acetone).

-

Slowly add a solution of sodium hydroxide (1 equivalent) in water or an anhydrous suspension of a base like potassium carbonate to the stirring solution at room temperature.

-

Stir the mixture for 1-2 hours to ensure complete formation of the sodium phenoxide salt. The formation of a precipitate may be observed.

-

-

Reaction with Dimethyl Phosphorochloridothionate:

-

To the suspension of sodium 2-chloro-4-nitrophenoxide, add dimethyl phosphorochloridothionate (1-1.1 equivalents) dropwise via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (the exact temperature will depend on the solvent used) and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with deionized water, a dilute sodium bicarbonate solution (to remove any unreacted phenol), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Dicapthon.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol to obtain pure, crystalline Dicapthon[6].

-

Mechanism of Action: Cholinesterase Inhibition

Dicapthon, like other organophosphate insecticides, exerts its toxic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals[6].

The Role of Acetylcholinesterase

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. This enzymatic degradation terminates the nerve impulse.

Inhibition by Dicapthon

Dicapthon itself is a relatively weak inhibitor of AChE. It undergoes metabolic activation in the target organism, primarily through oxidative desulfuration, to its oxygen analog, known as dicapthon-oxon. This oxon is a much more potent inhibitor of AChE.

The inhibition process involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme. This forms a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the characteristic symptoms of organophosphate poisoning, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.

Caption: Mechanism of acetylcholinesterase inhibition by Dicapthon.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Mass Spectrometry

The mass spectrum of Dicapthon shows characteristic fragmentation patterns. The molecular ion peak is expected at m/z 297. Key fragment ions include peaks at m/z 262, 125, 79, and 47[6].

Infrared (IR) Spectroscopy

The FTIR spectrum of Dicapthon would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

P=S stretching: around 680-860 cm⁻¹

-

P-O-C (aryl) stretching: around 1150-1250 cm⁻¹

-

P-O-C (alkyl) stretching: around 1000-1050 cm⁻¹

-

NO₂ stretching (asymmetric and symmetric): around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹

-

C-Cl stretching: around 600-800 cm⁻¹

-

Aromatic C-H stretching: above 3000 cm⁻¹

-

Aliphatic C-H stretching: below 3000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Dicapthon would provide valuable information about the proton environment in the molecule. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm). The two methoxy groups on the phosphorus atom would likely appear as a doublet in the upfield region (around 3.5-4.0 ppm) due to coupling with the phosphorus nucleus.

Conclusion

Dicapthon represents a significant chapter in the history of synthetic insecticides. Its development by American Cyanamid in the mid-20th century provided an effective tool for pest control in various sectors. The synthesis of Dicapthon is a classic example of organophosphorus chemistry, and its mechanism of action as a cholinesterase inhibitor is a hallmark of this class of compounds. While its use has been discontinued in some regions, the study of Dicapthon continues to provide valuable insights for researchers in toxicology, environmental science, and the development of new, safer pest control agents. This guide has aimed to provide a comprehensive and technically sound resource for professionals in these fields.

References

-

Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

-

PubChem. (n.d.). Dicapthon. National Center for Biotechnology Information. Retrieved from [Link]

- Kang, J., Zettel, V. H., & Ward, N. I. (1995). The Organophosphate Pesticides. Journal of Nutritional & Environmental Medicine, 5(4), 325-339.

- Petroianu, G. A. (2010). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. Military Medical Science Letters, 79(4), 147-154.

- Costa, L. G. (2006). Current issues in organophosphate toxicology. Clinica Chimica Acta, 366(1-2), 1-13.

-

Grace's Guide. (2024, March 20). American Cyanamid. Retrieved from [Link]

-

Wikipedia. (n.d.). American Cyanamid. Retrieved from [Link]

-

Company-Histories.com. (n.d.). American Cyanamid Company. Retrieved from [Link]

-

Science History Institute. (n.d.). American Cyanamid Company. Retrieved from [Link]

-

Lipsitz, Ponterio & Comerford, LLC. (n.d.). American Cyanamid Company. Retrieved from [Link]

- Main, A. R. (1969). Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides.

- Kousba, A. A., Poet, T. S., & Timchalk, C. (2007). Age-related brain cholinesterase inhibition kinetics following in vitro incubation with chlorpyrifos-oxon and diazinon-oxon. Toxicological Sciences, 100(1), 126-135.

- Keith, L. H., & Alford, A. L. (1972). Catalog of Pesticide NMR Spectra. U.S. Environmental Protection Agency.

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Cythioate.

-

ResearchGate. (2014). Mutagenicity and genotoxicity of dicapthon insecticide. Retrieved from [Link]

Sources

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. WO1993025566A1 - Deuterated nucleosides - Google Patents [patents.google.com]

- 6. Dicapthon | C8H9ClNO5PS | CID 17168 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isochlorthion physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Isochlorthion

Abstract

Isochlorthion is an organophosphorus pesticide belonging to the phosphorothioate family of compounds.[1][2] This technical guide provides a comprehensive overview of the essential physical and chemical properties of Isochlorthion, designed for researchers, scientists, and professionals in drug development and environmental science. The document delineates its chemical identity, core physicochemical parameters, stability profile, mechanism of action as an acetylcholinesterase inhibitor, relevant analytical methodologies, and its toxicological summary. The synthesis of this information is intended to provide a robust, data-driven foundation for advanced research, formulation development, and safety assessment.

Chemical Identity and Nomenclature

Establishing a precise chemical identity is the foundation of all further study. Isochlorthion is identified by several names and registry numbers across scientific databases and regulatory bodies.

| Identifier | Value | Source(s) |

| CAS Number | 2463-84-5 | [1][2][3] |

| Chemical Formula | C₈H₉ClNO₅PS | [2] |

| IUPAC Name | O-(4-chloro-3-nitrophenyl) O,O-dimethyl phosphorothioate | Inferred from structure |

| Synonyms | OMS 214, Dicapthon, ENT 17035 | [1][2] |

Physicochemical Properties

The physicochemical properties of a compound govern its environmental fate, biological uptake, and formulation characteristics. The key parameters for Isochlorthion are summarized below.

| Property | Value | Significance in Research & Development |

| Molecular Weight | 297.65 g/mol [2] | Fundamental for all stoichiometric calculations, formulation concentrations, and toxicological dose-response assessments. |

| Vapor Pressure | Data not available | This parameter is critical for assessing the compound's volatility.[4][5] A low vapor pressure would suggest it is less likely to disperse into the atmosphere, while a high vapor pressure indicates a greater inhalation exposure risk. |

| Solubility | Data not available | Solubility in water dictates environmental mobility in aquatic systems and bioavailability. Solubility in organic solvents (e.g., methanol, ethanol, acetone) is essential for developing analytical standards, extraction protocols, and formulations.[6][7][8] |

| Log P (Octanol-Water Partition Coefficient) | Data not available | Log P is a crucial indicator of a molecule's lipophilicity. It predicts the tendency of the compound to bioaccumulate in fatty tissues and is a key parameter in pharmacokinetic modeling (ADME - Absorption, Distribution, Metabolism, Excretion). |

Chemical Stability and Reactivity

The stability of Isochlorthion under various environmental conditions determines its persistence and degradation pathways. As an organophosphorus ester, its primary non-biological degradation route is hydrolysis.[9]

Hydrolysis

Hydrolysis is a chemical reaction with water that breaks down the ester bonds in the Isochlorthion molecule.[10] The rate of this reaction is highly dependent on pH.[9][11][12]

-

Mechanism: Organophosphorus esters can undergo nucleophilic substitution. Under basic (alkaline) conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, accelerating the cleavage of the P-O ester bond.[9][13] In acidic or neutral conditions, the reaction is significantly slower.[11]

-

Causality in Experimental Design: When studying the environmental persistence of Isochlorthion, it is imperative to buffer the aqueous medium to a specific pH. Half-life studies should be conducted at a minimum of three pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and alkaline environmental conditions, respectively. The increase in the degradation rate constant with rising pH is a hallmark of base-catalyzed hydrolysis.[12]

Mechanism of Action: Acetylcholinesterase Inhibition

Isochlorthion exerts its pesticidal and toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This mechanism is characteristic of organophosphate insecticides.

-

Metabolic Activation: As a phosphorothioate (containing a P=S bond), Isochlorthion itself is a relatively weak AChE inhibitor. It undergoes in-vivo metabolic activation (desulfuration) by cytochrome P450 enzymes, which converts the P=S bond to a P=O bond, forming the highly potent oxygen analog (oxon).

-

Enzyme Inhibition: The active oxon analog mimics the structure of acetylcholine. It binds to the active site of AChE and phosphorylates a critical serine hydroxyl group.

-

Irreversible Binding: This phosphorylation creates a stable, covalent bond between the inhibitor and the enzyme, rendering AChE non-functional.

-

Toxic Effect: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. This causes continuous, uncontrolled stimulation of cholinergic nerve pathways, resulting in neurotoxicity, paralysis, and ultimately, death of the target organism.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Isochlorthion.

Analytical Methodologies

Accurate quantification of Isochlorthion in complex matrices like environmental samples or biological tissues requires robust analytical methods. The standard approach involves sample extraction followed by chromatographic separation and detection.

Experimental Protocol: Quantification by GC-MS

This protocol describes a self-validating system for the determination of Isochlorthion. The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is based on its high selectivity and sensitivity for semi-volatile organic compounds like organophosphate pesticides.

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Rationale: SPE is chosen to isolate Isochlorthion from interfering matrix components and to concentrate the analyte, thereby increasing method sensitivity.

- Steps:

- Homogenize 5 g of the sample (e.g., soil, tissue) with 10 mL of acetonitrile.

- Centrifuge the mixture at 4000 rpm for 10 minutes.

- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

- Load 1 mL of the supernatant onto the SPE cartridge.

- Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

- Elute the Isochlorthion with 5 mL of ethyl acetate.

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of hexane.

2. Instrumental Analysis (GC-MS)

- Rationale: GC separates compounds based on their boiling point and polarity, while MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

- Parameters:

- GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

- Injector: Splitless mode, 250 °C.

- Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- MS Detector: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Isochlorthion for maximum sensitivity and selectivity.

3. Quality Control & Validation

- Trustworthiness: To ensure data integrity, a matrix-matched calibration curve must be prepared. Spike blank matrix with known concentrations of an Isochlorthion standard (2-100 ng/mL). A procedural blank and a spiked sample (for recovery assessment) must be run with every batch. Recovery should be within 70-120%.

"Sample" [label="Sample Collection\n(e.g., Soil, Water, Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Extraction" [label="Solvent Extraction\n(e.g., Acetonitrile)"];

"Cleanup" [label="Sample Cleanup\n(Solid-Phase Extraction)"];

"Concentration" [label="Concentration & Reconstitution\n(Solvent Exchange to Hexane)"];

"Injection" [label="GC-MS Injection", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Separation" [label="Chromatographic Separation\n(GC)"];

"Detection" [label="Mass Spectrometric Detection\n(MS)"];

"Quantification" [label="Data Analysis & Quantification\n(vs. Calibration Curve)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

"Report" [label="Final Report", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Sample" -> "Extraction" [label="Step 1"];

"Extraction" -> "Cleanup" [label="Step 2"];

"Cleanup" -> "Concentration" [label="Step 3"];

"Concentration" -> "Injection" [label="Step 4"];

"Injection" -> "Separation" -> "Detection" -> "Quantification" -> "Report";

}

Caption: General analytical workflow for Isochlorthion quantification.

Toxicological Profile

The acute toxicity of a chemical is typically expressed as the LD₅₀ (Lethal Dose, 50%), which is the dose required to cause death in 50% of a test animal population.[14] It is a primary indicator used for hazard classification.[15]

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ | Data not available | - | - | - |

Note: While specific LD₅₀ values for Isochlorthion were not found in the provided search results, organophosphate pesticides as a class range from slightly toxic (LD₅₀ >500 mg/kg) to extremely toxic (LD₅₀ <5 mg/kg).[15] Specific toxicological testing is required for accurate classification.

Conclusion

Isochlorthion is a well-defined organophosphorus pesticide with a clear mechanism of action through the inhibition of acetylcholinesterase. While its fundamental chemical identity is established, this guide highlights critical gaps in publicly available data regarding its specific physicochemical properties, such as vapor pressure, solubility, and partition coefficient, as well as its definitive toxicological profile. The provided protocols for stability and analytical determination offer a framework for researchers to generate these essential data points, which are indispensable for comprehensive environmental risk assessment, the development of effective formulations, and ensuring human safety.

References

-

Title: Isochlorthion (OMS 214) | 有机磷农药 Source: MCE URL: [Link]

-

Title: HYDROLYSIS Source: Unknown (Educational Document) URL: [Link]

-

Title: Sodium hypochlorite - Registration Dossier Source: ECHA URL: [Link]

-

Title: Isothiocyanates: mechanism of cancer chemopreventive action Source: PubMed URL: [Link]

-

Title: Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments Source: PubMed URL: [Link]

-

Title: How ISTURISA® (osilodrostat) Works Source: isturisa.com URL: [Link]

-

Title: Ionic mechanism of isoflurane's actions on thalamocortical neurons Source: PubMed URL: [Link]

-

Title: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations Source: PMC - NIH URL: [Link]

-

Title: Safe Handling of Extremely and Highly Toxic Materials Source: Environmental Health & Safety - Georgia Tech URL: [Link]

-

Title: Characterization of ester hydrolysis in terms of microscopic rate constants Source: PubMed URL: [Link]

-

Title: 2-(4-Chlorophenyl)[1][3][14]triazolo[5,1-a]isoquinoline Source: CAS Common Chemistry URL: [Link]

-

Title: Soman hydrolysis catalysed by hypochlorite ions Source: E3S Web of Conferences URL: [Link]

-

Title: Hydrolytic Stability; an important parameter to balance Source: IQLubricants URL: [Link]

-

Title: Results of lethal doses of Chloroform for determination of LD50 in male mice (n=10). Source: ResearchGate URL: [Link]

-

Title: table 5 environmental toxicity data for chemicals listed under epcra section 313 Source: EPA URL: [Link]

-

Title: Vapor Pressure - Normal Boiling Point & Clausius Clapeyron Equation Source: YouTube URL: [Link]

-

Title: Intermolecular forces and vapor pressure (video) Source: Khan Academy URL: [Link]

-

Title: Isocorilagin | C27H22O18 | CID 10077799 Source: PubChem - NIH URL: [Link]

-

Title: Section 11.5 - Vapor Pressure Source: YouTube URL: [Link]

-

Title: What is the mechanism of Isoxsuprine Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Isochorismate | C10H8O6-2 | CID 5460580 Source: PubChem - NIH URL: [Link]

-

Title: Liquid chromatography with absorbance detection and with isotope-dilution mass spectrometry for determination of isoflavones in soy standard reference materials Source: PubMed URL: [Link]

-

Title: Isoxazolidine, 2-hydroxy-3,4,5-triphenyl- | C21H19NO2 | CID 45123144 Source: PubChem - NIH URL: [Link]

-

Title: (PDF) Methods and techniques for the analysis of isoflavones in foods Source: ResearchGate URL: [Link]

-

Title: Isoorientin | C21H20O11 | CID 114776 Source: PubChem - NIH URL: [Link]

-

Title: Sensitivity, Selectivity, and Speed: Solving Analytical Challenges in Endocrinology using LC-MS/... Source: YouTube URL: [Link]

-

Title: Which organic solvent should I choose to make a cortisol stock solution for immunoassay? Source: ResearchGate URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isochlorthion (OMS 214) | 有机磷农药 | MCE [medchemexpress.cn]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. web.viu.ca [web.viu.ca]

- 10. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]

- 11. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of ester hydrolysis in terms of microscopic rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 15. ehs.gatech.edu [ehs.gatech.edu]

An In-depth Technical Guide to O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate (Dicapthon)

For Researchers, Scientists, and Drug Development Professionals

Foreword

O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate, commonly known as Dicapthon, is an organophosphate insecticide that has seen use in agricultural and veterinary applications. As with many organophosphates, its biological activity stems from its potent inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This guide provides a comprehensive technical overview of Dicapthon, from its fundamental chemical properties and synthesis to its mechanism of action, metabolism, and toxicological profile. It is intended to serve as a valuable resource for researchers and scientists working in the fields of toxicology, environmental science, and drug development, offering insights into the experimental considerations and methodologies relevant to the study of this and similar compounds. While Dicapthon is no longer registered for use in the United States, its study remains relevant for understanding the broader class of organophosphate insecticides and their impact on biological systems and the environment.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and application. These properties influence its environmental fate, bioavailability, and the design of analytical methods.

| Property | Value | Reference |

| CAS Number | 2463-84-5 | [1] |

| Molecular Formula | C8H9ClNO5PS | [1] |

| Molecular Weight | 297.65 g/mol | [1] |

| IUPAC Name | O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate | [1] |

| Synonyms | Dicapthon, Isochlorthion, Chlorthion Isomer, ENT 17,035 | [1] |

| Appearance | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Information not available | |

| Vapor Pressure | Information not available | |

| LogP | 3.6 | [1] |

Synthesis of O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate

The primary route involves the condensation of O,O-dimethyl phosphorochloridothioate with the sodium salt of 2-chloro-4-nitrophenol. This reaction is a nucleophilic substitution at the phosphorus center.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is a representative procedure based on established methods for the synthesis of similar organophosphate compounds.[2][3][4] Researchers should conduct their own risk assessments and optimization studies.

Materials:

-

2-chloro-4-nitrophenol

-

Sodium hydroxide

-

O,O-dimethyl phosphorochloridothioate

-

Anhydrous solvent (e.g., acetone, acetonitrile, or toluene)

-

Stirring apparatus

-

Reaction vessel with reflux condenser and dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of Sodium 2-chloro-4-nitrophenoxide:

-

In a reaction vessel, dissolve 2-chloro-4-nitrophenol in a suitable anhydrous solvent.

-

Add an equimolar amount of sodium hydroxide (as a solution or pelletized) portion-wise with stirring. The formation of the sodium salt is typically accompanied by a color change.

-

Stir the mixture at room temperature until the formation of the phenoxide is complete.

-

-

Reaction with O,O-dimethyl phosphorochloridothioate:

-

To the suspension of sodium 2-chloro-4-nitrophenoxide, add O,O-dimethyl phosphorochloridothioate dropwise via a dropping funnel at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterize the final product by spectroscopic methods (e.g., NMR, IR, and MS) to confirm its identity and purity.

-

Caption: A generalized workflow for the synthesis of Dicapthon.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity of Dicapthon, characteristic of organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.

The Cholinergic Synapse and the Role of AChE

In a healthy nervous system, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to postsynaptic receptors, propagating the nerve signal. To terminate the signal and allow for subsequent nerve impulses, AChE rapidly hydrolyzes ACh into choline and acetic acid.

Inhibition by Dicapthon

Dicapthon itself is a relatively weak inhibitor of AChE. However, in vivo, it undergoes metabolic activation to its oxygen analog, O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphate, often referred to as the "oxon" form.[1] This oxon is a much more potent inhibitor of AChE.

The oxon analog acts as an irreversible inhibitor of AChE by phosphorylating the serine hydroxyl group in the active site of the enzyme. This forms a stable, covalent bond that renders the enzyme inactive. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the signs and symptoms of organophosphate poisoning.

Caption: Mechanism of acetylcholinesterase inhibition by Dicapthon-oxon.

Metabolism

The metabolic fate of Dicapthon is a critical determinant of its toxicity. As mentioned, the primary metabolic pathway is the oxidative desulfuration to its highly toxic oxon analog. This bioactivation is primarily mediated by cytochrome P450 enzymes in the liver.

In addition to bioactivation, detoxification pathways also exist. These include the hydrolysis of the phosphate ester bond, leading to the formation of dimethyl phosphate and 2-chloro-4-nitrophenol.[1] This hydrolysis can occur for both the parent compound and the oxon analog. The resulting metabolites are generally less toxic and more water-soluble, facilitating their excretion from the body.

Studies have shown that rabbit and rat liver microsomes, as well as housefly microsomes, are capable of metabolizing Dicapthon to its corresponding phenol and oxon analog.[1]

Toxicological Profile

The toxicity of Dicapthon is primarily attributed to its inhibition of acetylcholinesterase.

Acute Toxicity

The acute toxicity of Dicapthon has been determined in animal studies, with the LD50 (the dose required to cause death in 50% of the test animals) being a key metric.

| Species | Route | LD50 | Reference |

| Rat (male) | Oral | 400 mg/kg | [5] |

| Rat (female) | Oral | 330 mg/kg | [5] |

| Rat (male) | Dermal | 790 mg/kg | [5] |

| Rat (female) | Dermal | 125 mg/kg | [5] |

| Mouse | Oral | 475 mg/kg |

Chronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL)

Information on the chronic toxicity and specific NOAEL values for Dicapthon is limited in the available literature. One study noted that in a one-year feeding study with rats, retarded growth was the only adverse effect observed at the highest dose of 250 ppm.[1] A NOAEL is the highest dose at which no adverse effects are observed and is a critical parameter for risk assessment.[6][7] Further research would be needed to establish definitive NOAELs for various exposure routes and durations for Dicapthon.

Genotoxicity

A study investigating the mutagenic and genotoxic effects of Dicapthon found that it was weakly mutagenic in the Ames test with Salmonella typhimurium strain TA98 without metabolic activation.[8] In human peripheral blood lymphocytes, Dicapthon induced chromosomal aberrations and micronuclei in a dose-dependent manner.[8]

Analytical Methodology

The detection and quantification of Dicapthon residues in environmental and biological samples are crucial for monitoring exposure and contamination. The most common analytical techniques for organophosphate pesticides are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Sample Preparation

A critical step in the analysis of Dicapthon is the extraction and cleanup of the sample to remove interfering matrix components. A widely used and effective method for sample preparation of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10][11][12]

QuEChERS Protocol Outline:

-

Extraction: A homogenized sample (e.g., soil, water, or biological tissue) is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) to induce phase separation and enhance extraction efficiency.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. The mixture is centrifuged, and the supernatant is collected for analysis.

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like Dicapthon.[9][10][11][12][13]

Representative GC-MS/MS Parameters:

-

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms.

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

-

Carrier Gas: Helium or hydrogen.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for Dicapthon would need to be determined and optimized for maximum sensitivity and selectivity.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

HPLC-DAD is a suitable alternative for the analysis of Dicapthon, particularly for samples where derivatization for GC analysis is not desirable.[14]

Representative HPLC-DAD Parameters:

-

HPLC Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: A diode-array detector set to monitor the UV absorbance at the wavelength of maximum absorbance for Dicapthon.

Sources

- 1. Dicapthon | C8H9ClNO5PS | CID 17168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]

- 5. Mutagenicity and genotoxicity of dicapthon insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. extension.okstate.edu [extension.okstate.edu]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. hpst.cz [hpst.cz]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Determination of pesticide residues by GC-MS using analyte protectants to counteract the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Environmental Fate of Dicapthon: A Technical Guide to its Degradation Pathways in Soil

An In-depth Technical Guide:

Authored for Researchers, Environmental Scientists, and Public Health Professionals

Abstract

Dicapthon, an organophosphate insecticide, has a legacy of use in agricultural and public health settings. Although its production and registration have been discontinued, understanding its environmental persistence and degradation is crucial for assessing the long-term impact on soil ecosystems and for developing potential remediation strategies for contaminated sites. This technical guide provides a comprehensive analysis of the primary degradation pathways of Dicapthon in the soil matrix. We will explore the intricate mechanisms of microbial breakdown, abiotic chemical hydrolysis, and photodegradation. This document synthesizes current knowledge, drawing parallels from structurally similar organophosphates to elucidate the key transformation processes, influential environmental factors, and the resulting metabolites. Furthermore, it offers detailed experimental protocols for researchers aiming to investigate these pathways, ensuring a robust and scientifically sound approach to studying the environmental fate of this compound.

Introduction to Dicapthon

Dicapthon (O-(2-Chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate) is a non-systemic organophosphate insecticide and acaricide. Its mode of action, typical of organophosphates, involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in target pests. Historically, it was employed to control a variety of pests in both agricultural and household applications. Like many organophosphates, its environmental fate is governed by a combination of biological and chemical processes that transform the parent molecule into various metabolites.

Chemical Structure:

-

IUPAC Name: O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate

-

CAS Number: 2463-84-5

-

Molecular Formula: C₈H₉ClNO₅PS

Core Degradation Pathways in Soil

The persistence of Dicapthon in soil is ultimately determined by the rate of its degradation through three primary pathways: microbial degradation, chemical hydrolysis, and photodegradation. These processes can occur concurrently, with their relative importance dictated by specific soil conditions.

Microbial Degradation: The Biotic Engine

The principal route for the dissipation of many organophosphate pesticides from the environment is through the metabolic action of soil microorganisms. Bacteria, fungi, and actinomycetes can utilize these complex molecules as a source of carbon, phosphorus, or energy, effectively mineralizing them into simpler, less toxic compounds.

Causality of Microbial Action: While specific studies on Dicapthon-degrading microbial strains are limited, the degradation mechanism can be inferred from extensive research on analogous organophosphates like parathion, diazinon, and chlorpyrifos. The key to this process is the enzymatic cleavage of the phosphorus-ester bonds (P-O, P-S). Soil microorganisms have evolved a range of enzymes, such as phosphotriesterases (PTEs), hydrolases, and phosphatases, that are highly efficient at catalyzing this breakdown. The initial and rate-limiting step for Dicapthon is the hydrolysis of the P-O-aryl bond, which detoxifies the compound by separating the substituted phenolic ring from the phosphorothioate moiety.

Key Microbial Genera Involved in Organophosphate Degradation:

-

Bacteria: Pseudomonas, Bacillus, Flavobacterium, Arthrobacter, Serratia

-

Fungi: Aspergillus, Penicillium, Fusarium

The catabolic process typically follows the pathway illustrated below, where the primary hydrolytic event yields key intermediates that can be further metabolized.

Caption: Proposed microbial degradation pathway for Dicapthon in soil.

Chemical Hydrolysis: The Abiotic Alternative

Independent of microbial activity, Dicapthon can undergo chemical hydrolysis, a reaction with water that cleaves the ester bond. This is a significant abiotic degradation process for many organophosphates.

Causality of Hydrolysis: The reaction involves the nucleophilic attack of a water molecule (or hydroxide ion) on the electrophilic phosphorus atom. The rate of this reaction is highly dependent on environmental factors.

-

Influence of pH: Hydrolysis of organophosphates is significantly faster under alkaline (high pH) conditions due to the higher concentration of the stronger nucleophile, the hydroxide ion (OH⁻). Conversely, the reaction is much slower in acidic or neutral soils.

-

Influence of Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Warmer soil conditions will accelerate the chemical breakdown of Dicapthon.

Experimental data for Dicapthon confirms its susceptibility to hydrolysis, demonstrating moderate persistence in neutral to slightly acidic conditions.

Photodegradation: The Role of Sunlight

On the soil surface, Dicapthon can be degraded by sunlight in a process known as photodegradation or photolysis.

Causality of Photodegradation: This process is initiated when the molecule absorbs light energy, primarily in the UV spectrum, which excites its electrons to a higher energy state. This excitation can lead to:

-

Direct Photolysis: The absorbed energy directly causes the cleavage of chemical bonds within the Dicapthon molecule.

-

Indirect (Sensitized) Photolysis: Soil components, such as humic substances, can absorb sunlight and transfer the energy to the Dicapthon molecule, or they can generate highly reactive oxygen species (e.g., hydroxyl radicals) that then attack and degrade the pesticide.

The efficiency of photodegradation is limited to the top few millimeters of the soil where sunlight can penetrate. Factors such as soil composition, moisture content, and the intensity of solar radiation will influence the rate of this process.

Degradation Metabolites

Both microbial and chemical degradation pathways initially lead to the formation of the same primary metabolites through hydrolysis of the P-O-aryl bond.

-

2-Chloro-4-nitrophenol: This is the aromatic portion of the molecule and a key intermediate. Its own environmental fate is of interest, as it can be further degraded by microorganisms.

-

O,O-dimethyl phosphorothioate: This is the phosphorus-containing moiety.

-

Oxon Analog: Metabolic studies have also observed the activation of Dicapthon to its corresponding oxon analog (where P=S is converted to P=O). This oxon is often more toxic than the parent compound but may also be subject to hydrolysis.

Quantitative Degradation Data

The rate of degradation is often expressed as a half-life (T₁/₂), the time required for 50% of the initial concentration of a compound to disappear.

| Matrix | Condition | Half-life (T₁/₂) (days) | Reference |

| Soil | pH 6.2, sealed vials | 43 | |

| Water (Phosphate Buffer) | pH 6.1, 20°C | 49 | |

| Water (Phosphate Buffer) | pH 7.4, 20°C | 29 |

Factors Influencing Degradation in Soil

The actual persistence of Dicapthon in a field setting is a complex interplay of its chemical properties and various environmental factors.

-

Soil pH: As discussed, pH is a master variable, strongly influencing the rate of chemical hydrolysis, with degradation accelerating in alkaline soils.

-

Soil Moisture: Water is a reactant in hydrolysis and is essential for microbial activity. Both very dry and waterlogged (anaerobic) conditions can slow degradation rates compared to optimally moist (aerobic) soil.

-

Temperature: Higher temperatures increase the rates of both chemical reactions and microbial metabolism, leading to faster degradation.

-

Organic Matter: Soil organic matter can adsorb pesticides, which may reduce their bioavailability to microorganisms but can also facilitate indirect photodegradation.

-

Microbial Population: The presence, diversity, and acclimatization of organophosphate-degrading microorganisms are paramount for efficient biotic degradation. Soils with a history of pesticide application may exhibit enhanced degradation rates due to an adapted microbial community.

Experimental Protocols for Degradation Analysis

To provide a framework for empirical research, the following section details standardized methodologies for investigating Dicapthon degradation.

Protocol: Soil Microcosm Degradation Study

Objective: To determine the degradation rate of Dicapthon in soil and to differentiate between biotic and abiotic processes.

Methodology:

-

Soil Preparation:

-

Collect topsoil (0-15 cm) from a relevant site. Sieve (2 mm) to remove stones and debris.

-

Characterize the soil (pH, organic matter content, texture).

-

To create a sterile control, autoclave a portion of the soil at 121°C for 60 minutes on two consecutive days.

-

-

Microcosm Setup:

-

Weigh 50 g of soil (both non-sterile and sterile) into triplicate 250 mL glass flasks.

-

Adjust soil moisture to 60% of water-holding capacity with sterile deionized water.

-

Prepare a stock solution of Dicapthon in a suitable solvent (e.g., acetone).

-

Spike each flask with the Dicapthon solution to achieve a final concentration of 10 mg/kg. Allow the solvent to evaporate in a fume hood.

-

Cover the flasks with perforated foil to allow gas exchange and incubate in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling:

-

Sacrifice triplicate flasks from both sterile and non-sterile sets at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 42, 56 days).

-

Store samples at -20°C prior to analysis.

-

-

Extraction and Analysis:

-

Extract a 10 g subsample of soil using an appropriate solvent system (e.g., acetonitrile/water mixture) via sonication or accelerated solvent extraction (ASE).

-

Centrifuge and filter the extract.

-

Analyze the concentration of Dicapthon and its primary metabolite (2-chloro-4-nitrophenol) using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and confirmation.

-

-

Data Interpretation:

-

Plot concentration versus time for both sterile and non-sterile treatments.

-

Calculate the half-life (T₁/₂) for each treatment using first-order kinetics. The rate in the non-sterile soil represents total degradation, while the rate in the sterile soil represents abiotic degradation (hydrolysis). The difference indicates the contribution of microbial degradation.

-

Caption: Experimental workflow for a soil microcosm degradation study.

Conclusion

The degradation of Dicapthon in soil is a multifaceted process driven by microbial metabolism and chemical hydrolysis, with potential contributions from photodegradation at the soil surface. The rate of degradation is not intrinsic to the molecule alone but is heavily modulated by soil-specific factors such as pH, temperature, moisture, and the resident microbial community. Hydrolysis, leading to the formation of 2-chloro-4-nitrophenol and O,O-dimethyl phosphorothioate, is the primary transformation step in both biotic and abiotic pathways. While Dicapthon exhibits moderate persistence, its breakdown is achievable under favorable environmental conditions. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to further investigate and predict the environmental behavior of this and other related organophosphate compounds.

References

-

Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17168, Dicapthon. [Link]

- Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-15.

-

Aburas, M. (2021). Experimental Insights into Biochemical Degradation of the Organophosphate Pesticide, Diazinon by Soil Microorganisms and Mechanisms of Actions. Bioscience and Biotechnology Research Communications. [Link]

- Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471.

- Kumar, S., Kaushik, G., Dar, M. A., Nimesh, S., & López-Chuken, U. J. (2018). Microbial degradation of organophosphate pesticides: a review. Pedosphere, 28(2), 191-208.

-

Bashir, S., et al. (2022). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 12(11), 1809. [Link]

-

Katagi, T. (2004). Photodegradation of pesticides on plant and soil surfaces. Reviews of environmental contamination and toxicology, 182, 1-189. [Link]

-

Gavrilescu, M. (2017). Microbial degradation of pesticide: a review. African Journal of Biotechnology, 16(26), 1429-1448. [Link]

-

Grisolia, A., & Reidy, L. (2003). Pesticides and the Environment. University of Missouri Extension. [Link]

-

Ferrel, D. (2001). Factors Affecting Pesticide Behavior. Greenhouse Product News. [Link]

-

Katagi, T. (2004). Photodegradation of Pesticides on Plant and Soil Surfaces. ResearchGate. [Link]

-

Herath, H. M. S. K., et al. (2022). Bioremediation of pesticide-contaminated soil: a review on indispensable role of soil bacteria. ResearchGate. [Link]

-

Al-Ghamdi, A. A., et al. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. Molecules, 27(3), 731. [Link]

-

Vischetti, C., et al. (2022). Bioremediation of Agricultural Soils Polluted with Pesticides: A Review. MDPI. [Link]

-

Katagi, T. (2004). Photodegradation of pesticides on plant and soil surfaces. Semantic Scholar. [Link]

-

Deer, H. M. (n.d.). Pesticide Adsorption and Half-life. Utah State University DigitalCommons@USU. [Link]

-

Kumar, A., et al. (2023). Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. Agronomy, 13(1), 154. [Link]

-

National Pesticide Information Center. (2019). Pesticide Half-life. [Link]

-

National Pesticide Information Center. (2014). Diazinon Technical Fact Sheet. [Link]

-

Cardeal, Z. L., & de Souza, L. P. (2011). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. ResearchGate. [Link]

- Singh, B. K. (2009). Organophosphorus-degrading bacteria: ecology and industrial applications. Nature Reviews Microbiology, 7(2), 156-164.

-

Sharma, A., et al. (2022). Dimethoate residues in Pakistan and mitigation strategies through microbial degradation: a review. Environmental Science and Pollution Research, 29(40), 60057-60075. [Link]

- Munnecke, D. M., Johnson, L. M., Talbot, H. W., & Barik, S. (1982). Microbial metabolism of organophosphate insecticides.

The Environmental Fate of Dicapthon: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth examination of the environmental fate of Dicapthon (CAS 2463-84-5), an organophosphate insecticide. As a compound with a history of agricultural and public health applications, understanding its behavior and persistence in various environmental compartments is critical for assessing its ecological impact. This document synthesizes available data on Dicapthon's physicochemical properties, abiotic degradation pathways (hydrolysis and photolysis), biotic transformations, and environmental mobility. By integrating established scientific principles with standardized testing protocols, this guide offers researchers and environmental scientists a comprehensive framework for evaluating the environmental dynamics of Dicapthon and related organothiophosphate compounds. Methodologies are detailed to provide not only a summary of known data but also a practical basis for designing contemporary environmental fate studies.

Introduction and Physicochemical Profile

Dicapthon, chemically known as O-(2-Chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate, is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase, a mechanism common to this class of pesticides.[1][2] Although its production has been discontinued, its historical use necessitates a clear understanding of its environmental persistence and transformation pathways.[3] The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.

A critical analysis of these properties is the first step in any robust environmental fate assessment. For instance, a low water solubility combined with a high octanol-water partition coefficient (Kow) suggests a tendency to sorb to organic matter in soil and sediment, potentially reducing its bioavailability for microbial degradation but increasing its persistence.

Table 1: Physicochemical Properties of Dicapthon

| Property | Value | Source |

| Chemical Formula | C₈H₉ClNO₅PS | [2] |

| Molecular Weight | 297.65 g/mol | [3][4] |

| Physical State | White crystalline solid | [3] |

| Melting Point | 53 °C | [3][5] |

| Vapor Pressure | 3.6 x 10⁻⁶ mmHg | [3] |

| Water Solubility | 7.8 mg/L (at room temperature) | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.58 | [3] |

| Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 865 - 2100 | [3] |

Abiotic Degradation Pathways

Abiotic degradation processes are chemical transformations that occur without the intervention of living organisms. For Dicapthon, the most significant abiotic pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a primary mechanism for the degradation of organophosphate esters in aqueous environments. The reaction involves the cleavage of an ester bond, typically the P-O-aryl linkage, which is susceptible to nucleophilic attack by water. The rate of this reaction is highly dependent on pH and temperature.[6] For organophosphates like Dicapthon, hydrolysis rates generally increase with increasing alkalinity.[3]

Available data indicates that Dicapthon will degrade in moist soil and water through hydrolysis.[3] The reported half-life at 20°C is 49 days at a pH of 6.1 and shortens to 29 days at a pH of 7.4, confirming its instability under neutral to alkaline conditions.[3] The primary hydrolysis product is expected to be 2-chloro-4-nitrophenol, a compound whose own environmental fate is of interest.

The increased rate of hydrolysis under alkaline conditions is due to the higher concentration of hydroxide ions (OH⁻), which are stronger nucleophiles than water molecules. The OH⁻ ion readily attacks the electrophilic phosphorus atom, leading to the cleavage of the phenoxy group and detoxification of the parent insecticide. This pH dependency is a critical parameter in predicting persistence in different aquatic environments, from acidic bogs to alkaline soils.

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This protocol outlines a standardized laboratory procedure to determine the rate of abiotic hydrolysis of a test substance like Dicapthon.[7][8][9]

-

Preparation of Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Use a concentration of the test substance (Dicapthon) that is less than half its water solubility and not exceeding 0.01 M.[9]

-

If using a radiolabeled substance (e.g., ¹⁴C-Dicapthon), this allows for the creation of a mass balance.

-

-

Test Conditions:

-

Conduct a preliminary test at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability.[9]

-

For the main test, incubate the buffered solutions in the dark at a constant temperature (e.g., 20°C or 25°C) to prevent photodegradation.

-

Use sterilized glassware and water to inhibit microbial activity.[8]

-

-

Sampling and Analysis:

-

At appropriate time intervals, sacrifice duplicate samples from each pH level.

-

Analyze the samples for the concentration of the parent compound and any significant hydrolysis products (>10% of applied amount).

-

Analytical methods typically involve High-Performance Liquid Chromatography (HPLC) with UV detection or, for radiolabeled material, Liquid Scintillation Counting (LSC) and radio-HPLC.

-

-

Data Interpretation:

-